molecular formula C23H21F7N4O3 B601776 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 1185502-97-9

5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B601776
CAS No.: 1185502-97-9
M. Wt: 534.44
InChI Key:
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Description

Isomer of Aprepitant

Scientific Research Applications

Synthesis and Chemical Properties

  • A convergent approach to synthesize enantiomerically pure 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one, an antagonist of the human neurokinin-1 receptor, was described by Elati et al. (2007) (Elati et al., 2007). The synthesis starts from p-fluorobenzaldehyde and uses a diastereomeric salt resolution technique.

Pharmacological Aspects

  • Harrison et al. (2001) reported on a water-soluble, orally active neurokinin-1 receptor antagonist with relevance in clinical efficacy against emesis and depression (Harrison et al., 2001).

Enantiomeric Separation and Analysis

  • Bereznitski et al. (2002) achieved the separation of enantiomers of this compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, providing insights into enantiomeric recognition and interaction energies (Bereznitski et al., 2002).

Antimicrobial Properties

  • Bektaş et al. (2007) explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, including compounds related to the chemical , showing potential against various microorganisms (Bektaş et al., 2007).

Brain Penetration and Receptor Antagonism

  • Jiang et al. (2009) discussed a brain-penetrant, hydroisoindoline-based neurokinin-1 receptor antagonist related to this compound, highlighting its potency and minimal drug-drug interaction profile (Jiang et al., 2009).

Synthesis of Key Intermediates

  • Fuli Zhang (2012) detailed the synthesis of a key intermediate of aprepitant, related to this compound, from 4-methoxybenzaldehyde (Zhang Fuli, 2012).

Aldose Reductase Enzyme Inhibition

  • Özdemir et al. (2021) synthesized benzenesulfonates derivatives related to this compound and evaluated their inhibition effects on the aldose reductase enzyme, showing potential anti-diabetic properties (Özdemir et al., 2021).

Neurokinin Receptor Studies

  • Duffy et al. (2002) correlated neurokinin receptor occupancy in gerbil striatum with the behavioral effects of NK1 antagonists, including compounds structurally similar to the chemical (Duffy et al., 2002).

Analytical Techniques

  • Constanzer et al. (2004) developed high-performance liquid chromatography methods with atmospheric pressure chemical ionization mass spectrometric detection for determining this compound in human plasma (Constanzer et al., 2004).

Properties

IUPAC Name

3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-BYYRLHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944781
Record name 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221350-96-5
Record name 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 2
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 6
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

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